molecular formula C11H8FN3S B13245388 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine CAS No. 1432678-84-6

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B13245388
CAS No.: 1432678-84-6
M. Wt: 233.27 g/mol
InChI Key: PDQYGAIWSODRAL-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a fluorinated heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 2-fluorophenyl group at position 6 and an amine at position 3. This scaffold is of interest due to its structural similarity to bioactive molecules targeting microbial and proliferative diseases. The compound (CAS: 912770-16-2) is commercially available with a purity of ≥95% . Synthetic routes often employ multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) methodology, which is widely used for imidazo-fused heterocycles .

Properties

CAS No.

1432678-84-6

Molecular Formula

C11H8FN3S

Molecular Weight

233.27 g/mol

IUPAC Name

6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C11H8FN3S/c12-8-4-2-1-3-7(8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2

InChI Key

PDQYGAIWSODRAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazoles with γ-bromodipnones under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction conditions often involve heating the reagent mixture in a solvent such as benzene for several hours.

Industrial Production Methods

While specific industrial production methods for 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 2-fluorophenyl group distinguishes this compound from analogs with other substituents:

  • 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine (CAS: 92545-85-2): Replacing fluorine with bromine increases molecular weight (MW: 308.22 vs.
  • 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde : The 4-fluorophenyl isomer and the presence of a carbaldehyde group instead of an amine reduce basicity, impacting solubility and reactivity .
  • N-Cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine (4i) : Incorporation of a nitrofuran moiety enhances anti-tubercular activity (MIC: 6.2 µg/mL against M. tuberculosis), suggesting electron-withdrawing groups improve antimicrobial potency .

Core Modifications

  • Imidazo[2,1-b][1,3,4]thiadiazole Derivatives : Compounds like 4g and 4j () replace the thiazole sulfur with additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. These modifications correlate with higher melting points (e.g., 210–211°C for 4j vs. ~200°C for the target compound) .
  • Trifluoromethylated Derivatives : Substitution with -CF₃ (e.g., 5b in ) improves metabolic stability but may reduce solubility due to increased hydrophobicity .

Physicochemical Properties

Key data for selected analogs:

Compound Melting Point (°C) Notable Spectral Features (IR/NMR) Reference
6-(2-Fluorophenyl)imidazo[...]-5-amine Not reported NH stretch (~3428 cm⁻¹), C=N (1642 cm⁻¹)
4i (Nitrofuran analog) Not reported Nitrofuran C=O (1720 cm⁻¹), NH bend (1562 cm⁻¹)
4j (Nitro/methoxyphenyl) 210–211 NO₂ asymmetric stretch (1530 cm⁻¹)
6-(4-Bromophenyl) analog Not reported C-Br stretch (600–700 cm⁻¹)

Anti-Microbial Activity

  • Anti-Tubercular Activity: Compound 4i (nitrofuran-tagged) shows significant activity (MIC: 6.2 µg/mL), while non-nitrofuran analogs (e.g., 4a–h) are largely inactive. This highlights the critical role of the nitrofuran group in targeting M. tuberculosis .
  • Antifungal Activity : Thiazole derivatives like 5 and 8 in exhibit strong antifungal effects against Aspergillus spp., though the target compound’s activity in this context remains unexplored .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitrofuran (-NO₂) and halogens (F, Br) enhance microbial targeting, likely via improved electrophilic interactions with bacterial enzymes .
  • Amine vs. Carbaldehyde : The 5-amine group in the target compound may facilitate hydrogen bonding with biological targets, whereas carbaldehyde derivatives (e.g., ) could undergo redox reactions, altering bioavailability .

Biological Activity

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines imidazole and thiazole functionalities, which are known for their pharmacological properties. The presence of a fluorophenyl group enhances its chemical properties and potential biological interactions.

PropertyDetails
CAS Number 1432678-84-6
Molecular Formula C₁₁H₈FN₃S
Molecular Weight 233.27 g/mol
IUPAC Name 6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Canonical SMILES C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)N)F

Biological Activity Overview

The biological activity of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine has been explored in various studies, highlighting its potential as an anticancer , antiviral , and antimycobacterial agent .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by interacting with mitochondrial membranes and activating caspase pathways. For instance, studies have demonstrated that derivatives of imidazo[2,1-b]thiazole can inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for drug development against tumors.

  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to disrupt cellular processes essential for cancer cell survival. Specifically, it interferes with signaling pathways related to cell growth and apoptosis induction.

Antiviral Activity

In addition to its anticancer effects, 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine has shown antiviral properties. A study evaluated its effectiveness against Coxsackie B4 virus and found it to be potent in inhibiting viral replication.

Antimycobacterial Activity

The compound also demonstrates promising activity against Mycobacterium tuberculosis. In vitro assays have revealed that certain derivatives possess significant antitubercular effects, making them candidates for further development as therapeutic agents against tuberculosis.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Anticancer Studies : A study published in MDPI reported that imidazo[2,1-b]thiazole derivatives exhibit cytotoxicity against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL . The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influence the anticancer activity.
  • Antiviral Research : In a study assessing antiviral efficacy, compounds similar to 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine were evaluated against multiple viruses. The results indicated that specific derivatives effectively reduced viral load in infected cell cultures .
  • Antimycobacterial Activity : Another research effort highlighted the synthesis of novel imidazo[2,1-b]thiazole derivatives that displayed promising antitubercular activity using the Microplate Alamar Blue Assay . Compounds were found to exhibit BIC50 values lower than 10 μg/mL against staphylococcal strains.

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